REACTION_CXSMILES
|
CO[C:3](=[S:18])[CH2:4][CH:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CO.[NH3:21]>O>[C:6]1([CH:5]([CH2:4][C:3]([NH2:21])=[S:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
methyldiphenylmethylthioacetate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C1=CC=CC=C1)C1=CC=CC=C1)=S
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor equipped with an impeller stirrer and a gas introduction tube
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)CC(=S)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |